6-(4-Amidinophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one
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Overview
Description
6-(4-Amidinophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Amidinophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Amidinophenyl Group: This step involves the coupling of the pyridazinone core with a 4-amidinophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Carboxycyclohexyl Group: The trans-4-carboxycyclohexyl group is introduced via amide bond formation, typically using carbodiimide coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amidine and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its complex structure.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Therapeutic Agent: Potential use as a drug candidate for treating diseases due to its biological activity.
Diagnostic Tool: May be used in diagnostic assays to detect specific biomolecules.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds with active site residues, while the pyridazinone core may interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Aminophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one: Similar structure but with an amino group instead of an amidine group.
6-(4-Nitrophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one: Contains a nitro group instead of an amidine group.
Uniqueness
The presence of the amidine group in 6-(4-Amidinophenyl)-4-((trans-4-carboxycyclohexyl)aminocarbonyl)-2-methyl-(2H)-pyridazin-3-one provides unique hydrogen bonding capabilities, potentially enhancing its biological activity compared to similar compounds. This makes it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
150594-76-6 |
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Molecular Formula |
C20H23N5O4 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[[6-(4-carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H23N5O4/c1-25-19(27)15(18(26)23-14-8-6-13(7-9-14)20(28)29)10-16(24-25)11-2-4-12(5-3-11)17(21)22/h2-5,10,13-14H,6-9H2,1H3,(H3,21,22)(H,23,26)(H,28,29) |
InChI Key |
XECFEKYYVYEYTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)C2=CC=C(C=C2)C(=N)N)C(=O)NC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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